Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-
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Overview
Description
Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of benzimidazole derivatives allows them to interact with various biological targets, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of benzimidazole derivatives, including Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and allows for the easy separation of the desired compounds using hexane and water .
Chemical Reactions Analysis
Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite, hydrogen peroxide, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzimidazole derivatives have shown promise as anticancer agents, with studies demonstrating their ability to inhibit the growth of various cancer cell lines . Additionally, these compounds have been investigated for their antimicrobial, antiviral, and antiparasitic activities .
Mechanism of Action
The mechanism of action of Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with specific molecular targets and pathways within biological systems. Benzimidazole derivatives are known to inhibit various enzymes and proteins involved in critical cellular processes . For example, they may inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and cell division . Additionally, these compounds can interact with DNA and RNA, affecting their synthesis and function .
Comparison with Similar Compounds
Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- can be compared to other benzimidazole derivatives, such as 2-phenylbenzimidazole and 5,6-dimethylbenzimidazole . While these compounds share a common benzimidazole core, their unique substituents confer different biological activities and properties . For example, the presence of a nitro group in Benzamide, 4-methoxy-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- enhances its anticancer activity compared to other derivatives . Similar compounds include 4-methoxy-N-(4-methylbenzyl)benzamide and 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide .
Properties
CAS No. |
103706-83-8 |
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Molecular Formula |
C16H14N4O4 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
4-methoxy-N-[(6-nitrobenzimidazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H14N4O4/c1-24-13-5-2-11(3-6-13)16(21)18-10-19-9-17-14-7-4-12(20(22)23)8-15(14)19/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
YCNHYZJONVYCSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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